![molecular formula C17H22N2O3S B14359903 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid CAS No. 96089-99-5](/img/structure/B14359903.png)
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid is a complex organic compound that features a naphthalene ring system substituted with a sulfonic acid group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-sulfonic acid.
Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-sulfonic acid.
Alkylation: The amino group is then alkylated with 2-(piperidin-1-yl)ethyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Modified piperidine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its sulfonic acid group.
Mecanismo De Acción
The mechanism of action of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can participate in π-π interactions. The sulfonic acid group enhances the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid: Unique due to its specific substitution pattern.
Naphthalene-1-sulfonic acid: Lacks the piperidine moiety, resulting in different chemical properties.
2-(Piperidin-1-yl)ethan-1-amine: Similar piperidine structure but lacks the naphthalene ring.
Uniqueness
This compound is unique due to the combination of its naphthalene ring, piperidine moiety, and sulfonic acid group, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
96089-99-5 |
|---|---|
Fórmula molecular |
C17H22N2O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-(2-piperidin-1-ylethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-23(21,22)17-9-5-6-14-15(17)7-4-8-16(14)18-10-13-19-11-2-1-3-12-19/h4-9,18H,1-3,10-13H2,(H,20,21,22) |
Clave InChI |
ZJTIJGMOLBBGFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
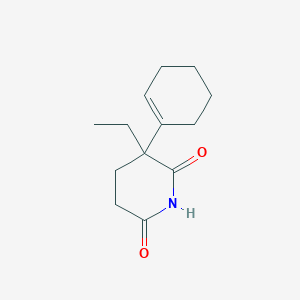
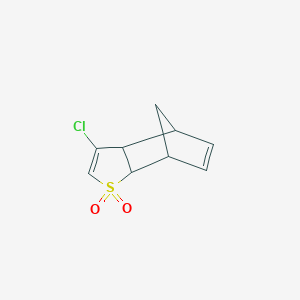
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
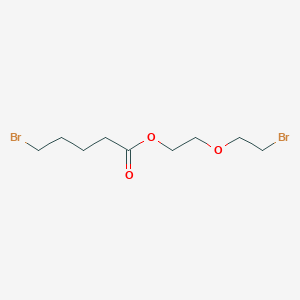
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
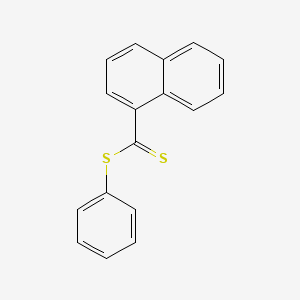
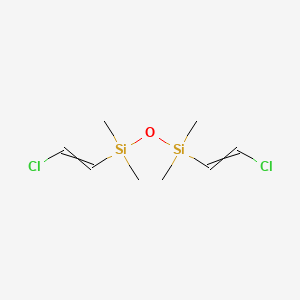
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
